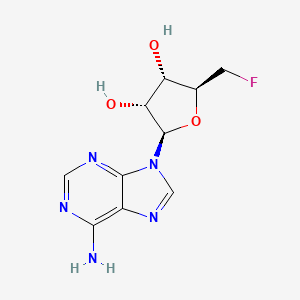

5'-Fluoro-5'-deoxyadenosine

Description

5'-Fluoro-5'-deoxyadenosine is a natural product found in Streptomyces cattleya with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVLKMICBYRPSX-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031716 | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731-98-6 | |

| Record name | 5′-Deoxy-5′-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-DEOXY-5'-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: The Pivotal Role of 5'-FDA in Streptomyces cattleya Fluorometabolism

Topic: Role of 5'-FDA in Streptomyces cattleya fluorometabolite pathway Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Biological fluorination is an evolutionary rarity.[1][2] Among the few organisms capable of forming carbon-fluorine (C–F) bonds, the bacterium Streptomyces cattleya stands as the primary model system.[3] At the heart of this metabolic anomaly lies 5'-fluoro-5'-deoxyadenosine (5'-FDA) , the first committed intermediate generated by the enzyme fluorinase.[4][5][6][7][8][9] This guide provides a rigorous technical analysis of the 5'-FDA pathway, detailing the mechanistic enzymology, downstream metabolic flux, and self-validating experimental protocols for its isolation and analysis.

Introduction: The Fluorination Singularity

While fluorine is the 13th most abundant element in the earth's crust, it is virtually absent from biochemistry due to the high hydration energy of the fluoride ion (

The synthesis of 5'-FDA represents the "fluorination singularity"—the transition from inorganic fluoride to organic fluorine. Understanding this step is critical for synthetic biology applications, including the development of fluorinated nucleoside analogs and PET imaging agents.

The Mechanistic Core: Fluorinase and 5'-FDA Synthesis

The enzyme fluorinase (this compound synthase, EC 2.5.1.[4][5][6][7][8][9][10]63) catalyzes the formation of 5'-FDA.[4][5][6][7][8][9][10] This reaction is distinct because it employs

Reaction Mechanism

The reaction proceeds via an

-

Desolvation: The enzyme active site strips the hydration shell from the fluoride ion, a process energetically compensated by hydrogen bonding with active site residues (specifically Ser-158).

-

Nucleophilic Attack: The desolvated

attacks the C-5' carbon of SAM. -

Inversion of Configuration: The attack results in the displacement of L-methionine and the formation of 5'-FDA with inversion of configuration at the C-5' center.

Key Kinetic Insight: The reaction is reversible.[8] The equilibrium constant (

Structural Determinants

-

Gene Locus: flA (SCATT_41540)

-

Cofactor Independence: Unlike many halogenases, fluorinase requires no redox cofactors (FADH2, etc.), relying solely on the chemical potential of SAM.

Pathway Dynamics: From 5'-FDA to Fluorometabolites

Once synthesized, 5'-FDA serves as the obligate precursor for all downstream fluorometabolites, specifically fluoroacetate and 4-fluorothreonine (4-FT) .[4][6][8] The pathway involves a salvage-like cycle that liberates the fluorinated ribose moiety.

The Metabolic Cascade

-

Phosphorolysis: 5'-FDA is cleaved by 5'-FDA phosphorylase (SCATT_41550) to yield adenine and 5-fluoro-5-deoxyribose-1-phosphate (5-FDR-1-P) .

-

Isomerization: 5-FDR-1-P is converted to 5-fluoro-5-deoxyribulose-1-phosphate by an isomerase (SCATT_20080).[11]

-

Aldol Cleavage: An aldolase cleaves the ribulose backbone to generate fluoroacetaldehyde , the toxic common intermediate.

-

Branching:

Pathway Visualization

The following diagram illustrates the vector of fluorine through the S. cattleya metabolome.

Figure 1: The S. cattleya fluorometabolite pathway, highlighting the central role of 5'-FDA.

Experimental Protocols: Isolation and Validation

To study 5'-FDA, researchers must employ a rigorous isolation protocol that prevents enzymatic degradation or hydrolysis.

Self-Validating Fluorinase Assay Workflow

This protocol ensures the specific detection of 5'-FDA activity, distinguishing it from background signals.

Reagents:

-

Recombinant Fluorinase (purified from E. coli expression system).

-

Substrates: SAM (0.4 mM), KF (10 mM).

-

Buffer: 20 mM Potassium Phosphate, pH 7.8.

-

Control: Heat-inactivated enzyme.

Step-by-Step Methodology:

-

Enzyme Pre-treatment (Critical): Treat purified fluorinase with Adenine Deaminase prior to assay.[8]

-

Incubation: Mix Apo-Fluorinase (0.5 mg/mL) with SAM and KF. Incubate at 37°C for 1-4 hours.

-

Quenching: Terminate reaction by adding ice-cold ethanol (1:1 v/v) to precipitate protein. Centrifuge at 13,000 rpm for 10 min.

-

Analysis: Analyze supernatant via HPLC or

F-NMR.

Analytical Validation

| Method | Target Parameter | Expected Signal |

| HPLC | Retention Time | Elution at ~12.5 min (C18 column, MeOH/H2O gradient). Detection at 260 nm (Adenine chromophore).[4] |

| Chemical Shift | Triplet at -230 ppm (relative to CFCl3). Coupling constant | |

| LC-MS | Mass-to-Charge | [M+H]+ = 270.1 m/z. |

Experimental Workflow Diagram

Figure 2: Optimized workflow for Fluorinase activity assay, emphasizing the critical deaminase step.

Biotechnological Implications

The 5'-FDA pathway is a template for "green" organofluorine synthesis.

-

Substrate Promiscuity: The fluorinase enzyme accepts various SAM analogs, allowing for the enzymatic synthesis of 5'-fluoro-nucleoside analogs (e.g., 2'-deoxy-5'-FDA) which are difficult to synthesize chemically.

-

PET Imaging: The pathway has been adapted to incorporate

, enabling the rapid synthesis of radiolabeled probes under mild physiological conditions.

References

-

Mechanism of Enzymatic Fluorination in Streptomyces cattleya. ACS Publications. Link

-

The 4-FT-FAc pathway from S. cattleya. ResearchGate. Link

-

Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2'-deoxyadenosine. PubMed Central.[8] Link

-

Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya. Natural Product Reports. Link

-

Insights Into Fluorometabolite Biosynthesis in Streptomyces Cattleya DSM46488 Through Genome Sequence and Knockout Mutants. PubMed. Link

Sources

- 1. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete genome sequence of Streptomyces cattleya NRRL 8057, a producer of antibiotics and fluorometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete Genome Sequence of Streptomyces cattleya NRRL 8057, a Producer of Antibiotics and Fluorometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a SAM-dependent fluorinase from... | F1000Research [f1000research.com]

- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into fluorometabolite biosynthesis in Streptomyces cattleya DSM46488 through genome sequence and knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathway of 5'-Deoxy-5'-Fluoroadenosine in Bacteria

Executive Summary

5'-Deoxy-5'-fluoroadenosine (5'-FDA) represents a rare intersection between nucleoside metabolism and organofluorine chemistry. Unlike the vast majority of halogenated metabolites which are chlorinated or brominated, 5'-FDA contains the strongest single bond in organic chemistry: the carbon-fluorine (C-F) bond.

This guide details the bacterial catabolism of 5'-FDA, a pathway primarily elucidated in the actinomycete Streptomyces cattleya.[1] This pathway is not merely a detoxification route but a biosynthetic engine that converts the inert C-F bond of 5'-FDA into reactive building blocks like fluoroacetate and 4-fluorothreonine . For drug development professionals, understanding this pathway offers critical insights into fluorometabolite salvage , biocatalytic fluorination , and the design of nucleoside analogue prodrugs .

Molecular Architecture & Stability

The metabolic processing of 5'-FDA is governed by the unique electronic properties of the fluorine atom.

-

Bond Strength: The C-F bond energy (~116 kcal/mol) renders the 5'-position resistant to standard oxidative cleavage.

-

Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is close to that of oxygen (1.52 Å) or hydrogen (1.20 Å), allowing 5'-FDA to mimic 5'-deoxyadenosine or 5'-methylthioadenosine (MTA) in active sites.

-

The "DHAP Shunt" Parallel: The catabolism of 5'-FDA mimics the "DHAP shunt" (MTA salvage pathway) found in many bacteria, but requires specialized enzymes to handle the fluorinated intermediates.

The Metabolic Pathway: Step-by-Step Mechanism

The catabolism of 5'-FDA involves four critical enzymatic steps, transforming the nucleoside into a fluorinated sugar phosphate, which is then cleaved into two C2 and C3 fragments.

Step 1: Phosphorolysis (The Committed Step)

-

Enzyme: 5'-Fluoro-5'-deoxyadenosine phosphorylase (5'-FDAP) [EC 2.4.2.-]

-

Reaction: 5'-FDA + Phosphate

Adenine + 5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) -

Mechanism: This is a classic

-like displacement. The enzyme stabilizes the oxocarbenium ion transition state. Unlike hydrolytic nucleosidases, this enzyme utilizes inorganic phosphate to cleave the glycosidic bond, conserving the energy of the bond in the sugar-phosphate. -

Key Insight: In S. cattleya, this enzyme (encoded by flB or SCATT_41550) is specific for the fluorinated substrate, distinguishing it from the canonical MTA phosphorylase.

Step 2: Isomerization

-

Enzyme: 5-Fluoro-5-deoxyribose-1-phosphate isomerase (5-FDRPI)[2]

-

Reaction: 5-FDRP

5-Fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP) -

Mechanism: An aldose-ketose isomerization. The enzyme opens the furanose ring to the acyclic aldehyde form, performs a proton transfer to shift the carbonyl from C1 to C2, and re-closes or presents the acyclic form to the next enzyme.

Step 3: Retro-Aldol Cleavage

-

Enzyme: Fuculose-1-phosphate aldolase (Class II Aldolase)[3]

-

Reaction: 5-FDRulP

Dihydroxyacetone phosphate (DHAP) + Fluoroacetaldehyde -

Mechanism: A Class II aldolase mechanism utilizing a Zinc ion (

) to polarize the carbonyl group, facilitating the cleavage of the C3-C4 bond. -

Product Fate:

-

DHAP: Enters glycolysis (central carbon metabolism).

-

Fluoroacetaldehyde: A highly toxic, reactive aldehyde that must be immediately processed.

-

Step 4: The Branch Point (Detoxification vs. Biosynthesis)

The unstable fluoroacetaldehyde is the divergence point for two distinct end-products:

-

Pathway A (Oxidation): Conversion to Fluoroacetate by an

-dependent aldehyde dehydrogenase. -

Pathway B (Transaldolase): Conversion to 4-Fluorothreonine by a PLP-dependent transaldolase (catalyzing a reaction with threonine/glycine).

Pathway Visualization (Graphviz)

Figure 1: The fluorometabolite pathway in Streptomyces cattleya, illustrating the conversion of SAM to 5'-FDA and its subsequent catabolism.[1]

Enzymology: 5'-FDA Phosphorylase (5'-FDAP)

The phosphorylase is the gatekeeper of the catabolic pathway. Understanding its kinetics is crucial for designing inhibitors or biocatalysts.

| Parameter | Value (approx. for S. cattleya) | Notes |

| Substrate Specificity | High for 5'-FDA | Low activity with 5'-chloro or 5'-hydroxy analogs.[4] |

| 20 - 50 | Indicates high affinity, necessary for scavenging. | |

| Mechanism | Ping-Pong Bi-Bi (Ordered) | Phosphate binds first; Ribose-1-P leaves last. |

| Inhibitors | Immucillins (Transition state analogues) | Potent inhibitors of the oxocarbenium transition state. |

Structural Insight: The active site contains a hydrophobic pocket that specifically accommodates the 5'-fluorine atom, excluding the larger 5'-methylthio group of MTA in some specific variants, though promiscuity exists in other bacterial homologs.

Experimental Protocols

Protocol A: HPLC-Based Assay for 5'-FDAP Activity

This protocol measures the phosphorolysis of 5'-FDA by quantifying the release of Adenine.

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.5 (Phosphate serves as both buffer and substrate).

-

Substrate: 1 mM 5'-FDA (Synthesized via Fluorinase or purchased).

-

Enzyme: Purified recombinant 5'-FDAP (0.1 mg/mL).

-

Stop Solution: 10% Trichloroacetic acid (TCA) or 1M HCl.

Workflow:

-

Equilibration: Pre-warm 190

of Phosphate Buffer at 37°C. -

Initiation: Add 10

of 5'-FDA stock (20 mM in DMSO). Add 5 -

Incubation: Incubate for 5, 10, 15, and 30 minutes.

-

Termination: Quench reaction with 50

Stop Solution. Centrifuge at 12,000 x g for 5 min to remove protein precipitate. -

Analysis: Inject 20

of supernatant onto HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

, 4.6 x 150 mm). -

Mobile Phase: Isocratic 10% Methanol / 90% Water (with 0.1% Formic Acid).

-

Detection: UV at 260 nm (Adenine

). -

Quantification: Calculate Adenine peak area against a standard curve.

Protocol B: 19F-NMR Monitoring of Pathway Flux

Because fluorine has a spin of 1/2 and 100% natural abundance, NMR is the gold standard for tracking this pathway without destructive sampling.

-

Sample Prep: Use deuterated buffer (

phosphate buffer). -

Substrate: Add 5'-FDA (1-2 mM).

-

Enzyme Cocktail: Add 5'-FDAP, Isomerase, and Aldolase.

-

Acquisition: Monitor

signals.-

5'-FDA: ~ -230 ppm (triplet).

-

5-FDRP: ~ -225 ppm.

-

Fluoroacetate: -217 ppm (triplet).

-

-

Validation: The disappearance of the -230 ppm signal and appearance of -217 ppm confirms full pathway flux.

Applications in Drug Development

The enzymes of the 5'-FDA pathway are not limited to bacterial physiology; they are tools for synthetic biology.

-

Biocatalytic Fluorination: The Fluorinase enzyme (reverse of the catabolic pathway start) is used to synthesize

-labeled PET radiotracers (e.g., -

Prodrug Activation: The specificity of 5'-FDAP can be exploited for Gene-Directed Enzyme Prodrug Therapy (GDEPT) . By expressing the bacterial 5'-FDAP in tumor cells, non-toxic 5'-fluoronucleosides can be cleaved to release toxic fluorinated sugars or bases specifically inside the tumor.

-

Antibiotic Targets: Since this pathway produces fluoroacetate (a toxin) and 4-fluorothreonine (an antibiotic), inhibiting the Isomerase or Aldolase in pathogenic bacteria that rely on this salvage pathway could lead to accumulation of toxic intermediates or starvation of essential metabolites.

References

-

The Fluorinase from Streptomyces cattleya [2][5][6][7]

- Title: The mechanism of the enzymatic fluorination in Streptomyces c

- Source: NIH / PubMed Central

-

URL:[Link]

-

Fluorometabolite Biosynthesis P

-

5'-Deoxyadenosine Metabolism

-

Enzyme Structure & Crystallography

- Title: Crystallization and X-ray diffraction of this compound synthase.

- Source: PubMed

-

URL:[Link]

-

General Fluorine Biochemistry

Sources

- 1. Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into fluorometabolite biosynthesis in Streptomyces cattleya DSM46488 through genome sequence and knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterisation of 5'-fluorodeoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Crystallization and X-ray diffraction of this compound synthase, a fluorination enzyme from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chemical Stability of the C-F Bond in 5'-Fluoro-5'-deoxyadenosine: A Technical Deep Dive

Topic: Chemical Stability of the C-F Bond in 5'-Fluoro-5'-deoxyadenosine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (5'-FDA) represents a critical intersection between nucleoside chemistry and organofluorine stability. Unlike its hydroxylated counterpart (adenosine), 5'-FDA possesses a carbon-fluorine (C-F) bond at the 5' position—the strongest single bond in organic chemistry. This guide provides a rigorous analysis of the physicochemical properties governing this bond's stability, its resistance to standard hydrolytic cleavage, and its unique susceptibility to specific enzymatic pathways. For drug developers, understanding the "Fluorine Effect" in this scaffold is essential for designing metabolically stable nucleoside analogues.

Molecular Architecture & The Physics of the C-F Bond

The stability of 5'-FDA is rooted in the fundamental physics of the C-F bond. In the context of drug design, replacing the 5'-hydroxyl group with fluorine is not merely a steric substitution; it is an electronic fortification.

1.1 Bond Dissociation Energy (BDE)

The C-F bond in 5'-FDA exhibits a bond dissociation energy (BDE) of approximately 109 kcal/mol (456 kJ/mol) . This is significantly higher than the C-H bond (~98 kcal/mol) or the C-O bond (~85 kcal/mol) it often replaces.

-

Implication: The high BDE renders the 5' position effectively inert to homolytic cleavage (radical pathways) under physiological conditions.

1.2 Stereoelectronic Effects

The high electronegativity of fluorine (3.98 Pauling scale) induces a strong dipole at the C5' position. However, unlike other halogens, the compact van der Waals radius of fluorine (1.47 Å) closely mimics oxygen (1.52 Å), allowing 5'-FDA to fit within enzyme active sites that typically process adenosine, often acting as a competitive inhibitor or a "dead-end" metabolite.

Table 1: Comparative Bond Parameters at the 5'-Position

| Parameter | C-F (5'-FDA) | C-OH (Adenosine) | C-H (5'-Deoxyadenosine) |

| Bond Length | 1.35 Å | 1.43 Å | 1.09 Å |

| Bond Energy | ~109 kcal/mol | ~85 kcal/mol | ~98 kcal/mol |

| Electronegativity | High (Polar) | High (Polar, H-bond donor) | Low (Non-polar) |

| Leaving Group Ability | Extremely Poor | Poor (requires protonation) | N/A |

Chemical Stability Profile

A common misconception in nucleoside chemistry is conflating the stability of the glycosidic bond with the stability of the 5'-substituent. In 5'-FDA, these two sites exhibit divergent reactivities.

2.1 Hydrolytic Resistance (Acid/Base)

The C-F bond on a primary carbon (like the 5' position) is exceptionally resistant to hydrolysis.

-

Acidic Conditions (pH < 2): While the N-glycosidic bond (connecting the adenine base to the ribose) is susceptible to acid-catalyzed hydrolysis (depurination), the C-F bond itself remains intact. The fluoride ion is a remarkably poor leaving group (

of HF is ~3.2), preventing -

Basic Conditions (pH > 10): The C-F bond is resistant to hydroxide attack. Unlike alkyl chlorides or bromides, which may undergo substitution or elimination, the C-F bond requires extreme conditions (e.g., molten metals or superacids) to cleave chemically.

2.2 The "Glycosidic Weakening" Effect

Research indicates that 5'-fluorination can exert an inductive effect that slightly destabilizes the N-glycosidic bond compared to native adenosine. The electron-withdrawing nature of the fluorine pulls electron density away from the ribose ring oxygen, potentially lowering the energy barrier for oxocarbenium ion formation—the rate-limiting step in depurination.

Technical Insight: When conducting forced degradation studies, expect to see free adenine and 5-fluoro-5-deoxyribose as primary degradants, rather than free fluoride ion.

Biological Stability & Enzymatic Vulnerability

While chemically robust, the C-F bond in 5'-FDA is not biologically invincible.[1] Nature has evolved specific enzymatic machinery to forge and cleave this bond.

3.1 The Fluorinase Cycle (Streptomyces cattleya)

The enzyme fluorinase (this compound synthase) is unique in its ability to catalyze the reversible formation of the C-F bond.[2][3]

-

Reverse Reaction (Cleavage): 5'-FDA + L-Methionine → SAM + F⁻

This reversibility is critical. In a biological context, if L-methionine levels are high, the enzyme can nucleophilically attack the 5'-carbon of 5'-FDA, displacing the fluoride ion—a rare example of enzymatic nucleophilic aromatic substitution on an

3.2 Metabolic Blockade

In mammalian systems lacking fluorinase, 5'-FDA acts as a metabolic block.

-

Kinase Resistance: The lack of a 5'-OH group prevents phosphorylation by adenosine kinase. This halts the conversion to 5'-F-AMP, 5'-F-ADP, and 5'-F-ATP, preventing incorporation into DNA/RNA.

-

Phosphorylase Activity: 5'-FDA can be a substrate for 5'-methylthioadenosine phosphorylase (MTAP), which cleaves the glycosidic bond (releasing adenine) but leaves the C-F bond on the sugar fragment intact.

Diagram 1: The Fluorinase Cycle & Metabolic Fate[2]

Figure 1: The dual fate of 5'-FDA. In specific bacteria (S. cattleya), the C-F bond is reversible via Fluorinase. In mammalian systems, the C-F bond typically survives, while the glycosidic bond is cleaved by phosphorylases.

Analytical Methodologies for Stability Assessment

To validate the stability of the C-F bond in your specific matrix, the following self-validating analytical workflow is recommended.

4.1 19F NMR Spectroscopy

This is the gold standard for monitoring C-F bond integrity.

-

Protocol: Dissolve 5'-FDA in

or DMSO- -

Signal: Expect a triplet of triplets (or similar multiplet depending on H-coupling) around -216 to -220 ppm (referenced to

). -

Degradation Marker: The appearance of a singlet at -119 ppm indicates free fluoride ion (

), signaling C-F cleavage.

4.2 HPLC-MS/MS

For low-concentration stability studies (e.g., plasma stability).

-

Column: C18 Reverse Phase (stable to aqueous conditions).

-

Detection: Monitor the parent ion

. Loss of the fluorine atom (M-19) is rare in ESI source unless fragmentation energy is high. Look for the loss of the sugar moiety (M-135 for fluororibose) to distinguish glycosidic cleavage from defluorination.

Diagram 2: Stability Testing Workflow

Figure 2: Step-by-step workflow for differentiating C-F bond cleavage from general degradation.

Implications for Drug Design[5]

The stability profile of 5'-FDA offers specific strategic advantages in medicinal chemistry:

-

Bioisosterism: The 5'-F mimics the 5'-OH in size but not in reactivity. It removes the H-bond donor capability, increasing lipophilicity (LogP) and potentially improving passive membrane permeability.

-

Metabolic Blocking: By replacing the 5'-OH, you effectively "cap" the nucleoside against phosphorylation. This is useful if the target is an adenosine receptor (agonist/antagonist) rather than a polymerase, as it prevents the drug from being trapped as a nucleotide triphosphate.

-

Safety: The high stability of the C-F bond minimizes the risk of "fluoride dumping" (metabolic release of toxic

), a concern with less stable fluorinated motifs (e.g., 2-fluoroethyl groups).

References

-

O'Hagan, D., et al. (2002). "The fluorinase from Streptomyces cattleya catalyzes the formation of a C–F bond."[2][3][5] Nature. Link

-

Deng, H., et al. (2004). "The mechanism of the enzymatic fluorination in Streptomyces cattleya." FEMS Microbiology Letters. Link

-

Schaffrath, C., et al. (2003).[5][6] "Isolation and characterisation of 5'-fluorodeoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya."[4][5][6] FEBS Letters. Link

-

Luo, Y.R. (2007).[7] "Comprehensive Handbook of Chemical Bond Energies." CRC Press.[7] (Source for BDE data).

-

Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization and X-ray diffraction of this compound synthase, a fluorination enzyme from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterisation of 5'-fluorodeoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

Methodological & Application

Application Note: High-Resolution 19F NMR Spectroscopy for the Detection and Quantification of 5'-Fluoro-5'-deoxyadenosine (5'-FDA)

Abstract

This application note provides a comprehensive guide to the utilization of Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy for the unambiguous detection and precise quantification of 5'-Fluoro-5'-deoxyadenosine (5'-FDA), a critical intermediate in the biosynthesis of organofluorine compounds.[1] We delve into the fundamental principles of 19F NMR, detailing the causality behind experimental parameter selection. This guide presents a robust, self-validating protocol for sample preparation, spectral acquisition, and data processing, ensuring high-quality, reproducible results. The content is structured to empower researchers in drug development and related fields to leverage the inherent advantages of 19F NMR, such as its high sensitivity and the absence of background signals in biological matrices, for the effective analysis of 5'-FDA and other fluorinated molecules.[2]

Introduction: The Significance of 5'-FDA and the Power of 19F NMR

This compound (5'-FDA) is a pivotal molecule in the study of fluorination pathways in biological systems. It is the product of the enzyme fluorinase, which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion.[1] Understanding the formation and fate of 5'-FDA is crucial for the development of novel fluorinated pharmaceuticals and for elucidating enzymatic mechanisms.

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as an exceptionally powerful analytical technique for studying fluorinated molecules like 5'-FDA for several key reasons:

-

High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[3] Furthermore, ¹⁹F is 100% naturally abundant, eliminating the need for isotopic enrichment.[3]

-

Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[4] This wide dispersion minimizes signal overlap and enhances spectral resolution, even in complex mixtures.[4]

-

"Clean" Spectral Background: Fluorine is virtually absent in most biological systems, meaning that ¹⁹F NMR spectra of biological samples are free from endogenous background signals.[2] This makes ¹⁹F NMR an ideal tool for studying fluorinated drugs and their metabolites in vitro and in vivo.[4][5]

This guide will provide the theoretical and practical knowledge necessary to implement 19F NMR for the routine and advanced analysis of 5'-FDA.

Theoretical Principles: Understanding the 19F NMR Spectrum of 5'-FDA

The unique spectral signature of 5'-FDA in a 19F NMR spectrum is governed by two primary parameters: the chemical shift (δ) and spin-spin coupling (J-coupling).

Chemical Shift (δ)

The chemical shift of the fluorine nucleus in 5'-FDA is highly sensitive to its local electronic environment.[6] The fluorine atom is attached to the 5'-carbon of the ribose sugar, placing it in an aliphatic environment. Key factors influencing its chemical shift include:

-

Shielding and Deshielding Effects: Electron-donating groups near the fluorine atom will increase electron density, "shielding" the nucleus from the external magnetic field and causing an upfield shift (to lower ppm values).[6] Conversely, electron-withdrawing groups will "deshield" the nucleus, resulting in a downfield shift (to higher ppm values).[6] The electronegative oxygen atoms in the ribose ring and the purine base will influence the chemical shift of the 5'-fluoro group.

-

Solvent Effects: The polarity of the solvent can influence the electronic environment and thus the chemical shift. It is crucial to maintain consistent solvent conditions for comparative studies.

For aliphatic C-F bonds, the chemical shift typically ranges from -200 to -220 ppm relative to the standard reference compound, CFCl₃.[4] The exact chemical shift of 5'-FDA will need to be determined empirically but is expected to fall within this region.

Spin-Spin Coupling (J-Coupling)

The fluorine nucleus in 5'-FDA will couple with neighboring magnetic nuclei, primarily protons (¹H), leading to the splitting of the 19F signal into a multiplet. This coupling provides valuable structural information.[7] The key couplings to consider for 5'-FDA are:

-

²J(H,F) (Geminal Coupling): Coupling between the fluorine and the two protons on the 5'-carbon (H5' and H5''). This coupling is typically large, in the range of 45-50 Hz.[7]

-

³J(H,F) (Vicinal Coupling): Coupling between the fluorine and the proton on the 4'-carbon (H4'). The magnitude of this coupling is dependent on the dihedral angle between the F-C5'-C4'-H4' bonds, as described by the Karplus relationship.

The signal for the fluorine in 5'-FDA is expected to appear as a triplet of doublets (td) or a more complex multiplet due to these couplings.

Figure 1: Structure of 5'-FDA and key ²J and ³J couplings.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the detection and quantification of 5'-FDA using 19F NMR spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Materials:

-

5'-FDA sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄)

-

NMR tubes (5 mm, high precision)

-

Internal standard (optional, for quantification) - e.g., Trifluoroacetic acid (TFA) or another stable fluorinated compound with a known concentration and a chemical shift that does not overlap with the analyte signal.

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which 5'-FDA is readily soluble and stable. D₂O is a common choice for biological molecules. The choice of solvent can affect the chemical shift, so consistency is key.

-

Concentration: Prepare a solution of 5'-FDA at a concentration suitable for your NMR spectrometer. For modern spectrometers with cryoprobes, concentrations in the low millimolar to high micromolar range are typically sufficient.

-

Internal Standard (for Quantification): If quantitative analysis is required, add a known amount of an internal standard to the sample. The standard should be inert and have a single, sharp 19F resonance away from the 5'-FDA signal.

-

Sample Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrument Setup and Acquisition Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strengths provide better sensitivity and spectral dispersion. |

| Observe Nucleus | ¹⁹F | |

| Pulse Sequence | Standard 1D pulse-acquire (zg) | A simple and robust sequence for routine detection. |

| Inverse-gated decoupling (zgig) | For quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[8] | |

| Spectral Width (SW) | ~250 ppm (-50 to -300 ppm) | This range should encompass the expected chemical shift of aliphatic fluorides and common reference compounds.[9] |

| Transmitter Offset (O1P) | ~ -180 ppm | Center the spectral window in the region where the 5'-FDA signal is expected. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Longer acquisition times provide better resolution. |

| Relaxation Delay (D1) | 2 - 5 s (for qualitative) | Allows for sufficient relaxation of the fluorine nuclei between scans. |

| 5 x T₁ (for quantitative) | Ensures complete relaxation for accurate integration.[8] The T₁ of the fluorine in 5'-FDA should be determined experimentally using an inversion-recovery pulse sequence. | |

| Number of Scans (NS) | 16 to 256 (or more) | Dependent on the sample concentration. More scans will improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a constant and recorded temperature for reproducibility. |

| Proton Decoupling | Waltz-16 or similar | To simplify the spectrum by removing ¹H-¹⁹F couplings. This will result in a single peak for the fluorine in 5'-FDA. For initial structural confirmation, acquiring a spectrum without proton decoupling is recommended to observe the coupling patterns.[6] |

Workflow for 19F NMR Data Acquisition:

Figure 2: Experimental workflow for 19F NMR analysis of 5'-FDA.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.[6]

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction algorithm.

-

Chemical Shift Referencing: Reference the spectrum to an external or internal standard. For example, if TFA is used as an internal standard, its peak can be set to -76.55 ppm.[3]

-

Integration: For quantitative analysis, integrate the area of the 5'-FDA fluorine signal and the internal standard signal. The concentration of 5'-FDA can be calculated using the following equation:

Concentration_FDA = (Integration_FDA / N_F_FDA) * (N_F_Std / Integration_Std) * Concentration_Std

Where:

-

N_F_FDA is the number of fluorine atoms in 5'-FDA (which is 1).

-

N_F_Std is the number of fluorine atoms in the internal standard.

-

Expected Results and Interpretation

-

Proton-Coupled Spectrum: The 19F spectrum of 5'-FDA without proton decoupling is expected to show a complex multiplet, likely a triplet of doublets, in the aliphatic region (around -200 to -220 ppm). The splitting pattern will confirm the presence of adjacent protons on the 5' and 4' carbons.

-

Proton-Decoupled Spectrum: With proton decoupling, the multiplet will collapse into a single sharp singlet, simplifying the spectrum and increasing the signal-to-noise ratio. This is particularly useful for quantification.

Troubleshooting and Advanced Techniques

-

Low Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.

-

Broad Lines: This could be due to sample viscosity, aggregation, or chemical exchange. Consider increasing the temperature or diluting the sample.

-

Baseline Distortions: These can arise from acoustic ringing or pulse breakthrough, especially with large spectral widths. Increasing the pre-scan delay can help mitigate these issues.[10]

-

2D NMR Experiments: For unambiguous structural assignment, 2D NMR experiments such as ¹H-¹⁹F HETCOR can be employed to correlate the fluorine signal with the protons on the 5' and 4' carbons.[9]

Conclusion

19F NMR spectroscopy is a highly effective and reliable method for the detection and quantification of this compound. Its inherent sensitivity, wide chemical shift dispersion, and the lack of background signals in biological systems make it an indispensable tool for researchers in drug discovery and chemical biology. By following the detailed protocols and understanding the underlying principles outlined in this application note, scientists can confidently employ 19F NMR to advance their research on fluorinated molecules.

References

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). National Institutes of Health. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

5'-Deoxy-5'-fluoroadenosine. Wikipedia. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Institutes of Health. [Link]

-

19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). University of Illinois. [Link]

-

Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (2013). ACS Publications. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs. (2021). National Institutes of Health. [Link]

-

Fluorine-19 or phosphorus-31 NMR spectroscopy: A suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. (2005). ResearchGate. [Link]

-

Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. (2012). ACS Publications. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2006). National Institutes of Health. [Link]

-

ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. (2021). RSC Publishing. [Link]

Sources

- 1. 5'-Deoxy-5'-fluoroadenosine - Wikipedia [en.wikipedia.org]

- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. rsc.org [rsc.org]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

In vitro fluorinase assay for 5'-Fluoro-5'-deoxyadenosine production

Application Note: In Vitro Fluorinase Assay for 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Production

Abstract

This application note details a robust, field-validated protocol for the in vitro synthesis and quantification of this compound (5'-FDA) using the fluorinase enzyme (EC 2.5.1.63). Unlike standard enzymatic assays, the fluorinase reaction represents a rare biological nucleophilic substitution (

Introduction & Mechanistic Insight

The fluorinase enzyme, primarily isolated from Streptomyces cattleya, catalyzes the combination of inorganic fluoride (

Why this assay is unique:

-

Thermodynamics vs. Kinetics: While the C–F bond is the strongest in organic chemistry, the reaction is reversible. The equilibrium must be driven by high concentrations of fluoride.

-

Substrate Instability: SAM is prone to spontaneous degradation into 5'-methylthioadenosine (MTA) and homoserine lactone at physiological pH and temperature. This creates a "ticking clock" for the assay, requiring precise buffering and temperature control to distinguish enzymatic fluorination from background degradation.

-

Slow Kinetics: Fluorinase is a notoriously slow enzyme (

). High enzyme loading and extended incubation times are often required compared to standard metabolic enzymes.

Reaction Pathway Diagram

Figure 1: The fluorinase reaction mechanism showing the enzymatic pathway (solid red) and the competing spontaneous degradation of SAM (dotted gray).

Experimental Design Strategy

Buffer Selection

We utilize HEPES (50 mM, pH 7.8) or Phosphate Buffer (20 mM, pH 7.8) .

-

Reasoning: The pH of 7.8 matches the physiological optimum of S. cattleya. While phosphate buffer is cheaper, HEPES is often preferred for NMR studies to avoid signal interference if studying phosphorylated downstream metabolites.

Fluoride Source

Potassium Fluoride (KF) is the standard source.

-

Concentration: A high concentration (50–100 mM) is used to drive the equilibrium toward 5'-FDA production.

Detection Method

We employ Reverse-Phase HPLC as the primary quantification tool due to its sensitivity and ability to separate 5'-FDA from SAM and its degradation products (adenine, MTA).

-

Validation:

F-NMR is used as a secondary confirmation method, providing unequivocal proof of C–F bond formation (shift from -119 ppm to -230 ppm).

Materials & Reagents

| Reagent | Specification | Storage |

| Enzyme | Recombinant Fluorinase (S. cattleya) | -80°C (Aliquot to avoid freeze-thaw) |

| Substrate 1 | S-Adenosyl-L-methionine (SAM) p-toluenesulfonate | -20°C (Hygroscopic, keep desiccated) |

| Substrate 2 | Potassium Fluoride (KF) | Room Temp |

| Buffer | 50 mM HEPES, pH 7.8 | 4°C |

| Quenching Agent | 100% Ethanol (Ice cold) | -20°C |

| HPLC Mobile Phase | 50 mM | Prepare fresh |

Protocol: In Vitro Fluorinase Assay (Standard HPLC)

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the standard in vitro fluorinase assay.

Detailed Procedure

Step 1: Reaction Mix Preparation

Prepare the following master mix on ice to prevent premature SAM degradation. Calculate volumes for

| Component | Stock Conc. | Final Conc. | Volume (per 100 µL rxn) |

| HEPES Buffer (pH 7.8) | 500 mM | 50 mM | 10 µL |

| Potassium Fluoride (KF) | 1 M | 100 mM | 10 µL |

| SAM | 10 mM | 0.4 mM | 4 µL |

| Water (Milli-Q) | - | - | Up to 90 µL |

| Fluorinase Enzyme | 5 mg/mL | 0.5 mg/mL | 10 µL (Add Last) |

Step 2: Incubation

-

Add the enzyme to initiate the reaction.

-

Incubate at 37°C in a thermoshaker (600 rpm).

-

Note: For kinetic studies, 26°C may be used to minimize SAM degradation, though reaction rate will be lower.

-

-

Time points: Due to slow kinetics, typical incubation is 1 to 4 hours . For initial activity checks, an overnight incubation (16h) is acceptable if SAM stability controls are included.

Step 3: Quenching (Termination)

-

Remove 100 µL of reaction mixture.

-

Method A (Precipitation - Preferred for HPLC): Add 400 µL of ice-cold ethanol (1:4 ratio). Vortex immediately. Incubate at -20°C for 20 mins to precipitate protein.

-

Method B (Heat - Preferred for NMR): Heat at 95°C for 2 minutes.

Step 4: Clarification

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial.

Analytical Methods

HPLC Analysis (Quantitative)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 250 mm).

-

Mobile Phase: Isocratic elution.[6]

-

Buffer A: 50 mM

(pH 4.5) -

Buffer B: Acetonitrile

-

Ratio: 90% Buffer A / 10% Buffer B (Adjust to 95:5 if retention is too low).

-

-

Flow Rate: 1.0 mL/min.

-

Retention Times (Approximate):

-

SAM: ~3-4 min

-

MTA (Degradation product): ~12 min

-

5'-FDA: ~15-17 min (Elutes later due to fluorine hydrophobicity).

-

F-NMR Analysis (Qualitative/Structural)

-

Sample Prep: Use the heat-quench method. Add 10%

for locking. -

Reference: Trichlorofluoromethane (

) or Trifluoroacetic acid (TFA). -

Signals:

-

Fluoride Ion (

): -119 ppm (Sharp singlet). -

5'-FDA: -230 ppm (Triplet of doublets,

).

-

-

Expert Insight: The appearance of the organic fluorine signal at -230 ppm is the definitive proof of C–F bond formation, as no other background signal appears in this region.

Data Analysis & Calculations

Conversion Rate (%) Calculation: Since the extinction coefficients of SAM and 5'-FDA at 260 nm are similar (adenine moiety), conversion can be estimated by peak area integration.

Kinetic Parameters (

-

= Initial velocity (

-

= Concentration of product formed (

- = Time (min)[1][7][8]

-

= Total enzyme concentration (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High MTA Peak | SAM degradation | Lower incubation temp to 26°C; Ensure pH is not > 8.0. |

| No 5'-FDA Peak | Inactive Enzyme | Check enzyme storage (-80°C); Ensure Fluoride conc. is >50 mM.[9] |

| Precipitation | Protein instability | Add 10% Glycerol to the enzyme stock; Reduce shaking speed. |

| Low Yield | Equilibrium limits | Increase Fluoride concentration (up to 200 mM) to drive forward reaction. |

References

-

O'Hagan, D., et al. (2002). Biosynthesis of an organofluorine molecule.[10][11] Nature, 416, 279. Link

-

Deng, H., et al. (2004). The Fluorinase from Streptomyces cattleya: A Key Enzyme in the Biosynthesis of Fluoroacetate. ChemBioChem, 5(10), 1412-1415. Link

-

Eustáquio, A. S., et al. (2008). The discovery of a fluorinase in the marine bacterium Salinispora tropica. Journal of Natural Products, 71(3), 378-382. Link

-

Deng, H. & O'Hagan, D. (2008). The Fluorinase: The First C–F Bond Forming Enzyme. Current Opinion in Chemical Biology, 12(5), 582-592. Link

Sources

- 1. Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination | bioRxiv [biorxiv.org]

- 2. Fluorinase - Wikipedia [en.wikipedia.org]

- 3. rcsb.org [rcsb.org]

- 4. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 7. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5'-Deoxy-5'-fluoroadenosine - Wikipedia [en.wikipedia.org]

- 10. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Crystallization Protocol for Fluorinase-5'-FDA Complexes

Introduction: The Structural Basis of C-F Bond Formation

The enzyme fluorinase (EC 2.5.1.63), primarily isolated from Streptomyces cattleya, is unique in nature for its ability to catalyze the formation of a carbon-fluorine (C-F) bond.[1][2][3] It mediates the reaction between S-adenosyl-L-methionine (SAM) and fluoride ion (

For structural biologists and drug developers, obtaining high-resolution crystals of the Fluorinase-5'-FDA complex is critical for understanding the SN2 mechanism of transhalogenation and for engineering variants with broader substrate specificity (e.g., for PET tracer synthesis).

This guide details a field-proven protocol for co-crystallizing fluorinase with 5'-FDA. Unlike standard generic screens, this protocol emphasizes pre-crystallization sample preparation —specifically the removal of endogenous ligands—which is the most common failure point in obtaining diffraction-quality crystals of this enzyme.

Pre-Crystallization Workflow: The "Clean-Slate" Strategy

The native fluorinase purifies as a hexamer (trimer of dimers) and often retains tightly bound adenosine or SAM from the expression host (E. coli). These endogenous ligands create heterogeneity, leading to poor nucleation or disordered crystals.

Step 1: Protein Purification & Tag Removal

-

Expression: Overexpress C-terminal His-tagged fluorinase in E. coli BL21(DE3).

-

Lysis: Sonication in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole).

-

Affinity: Ni-NTA purification. Wash with 30 mM imidazole; elute with 250 mM imidazole.

-

Tag Cleavage: Incubate with TEV protease (1:50 w/w) overnight at 4°C during dialysis against Dialysis Buffer (20 mM Tris-HCl pH 8.0, 200 mM NaCl).

-

Expert Insight: The His-tag is flexible and detrimental to the tight packing required for the

space group typical of this enzyme.

-

Step 2: The Adenine Deaminase Treatment (Critical Step)

This is the differentiating step for high-quality structures.

-

Action: Treat the dialyzed protein with Adenine Deaminase (0.02 U/mg protein) for 2 hours at 25°C.

-

Mechanism: This converts any bound adenosine (a product inhibitor and contaminant) into inosine.[4] Inosine binds fluorinase with significantly lower affinity and is easily removed during the subsequent Size Exclusion Chromatography (SEC) step.

-

Result: A pristine "Apo" enzyme ready for saturation with the desired ligand (5'-FDA).

Step 3: Polishing via SEC

-

Column: Superdex 200 10/300 GL (or equivalent).

-

Buffer: Crystallization Buffer A (10 mM Tris-HCl pH 8.0, 100 mM NaCl).

-

Target: Collect the peak corresponding to the hexamer (~180 kDa).

-

Concentration: Concentrate to 12–15 mg/mL using a 30 kDa MWCO concentrator.

Complex Formation

Co-crystallization is superior to soaking for fluorinase because the active site is located at the interface between monomers. Conformational changes upon binding are significant enough that soaking often cracks apo-crystals.

Protocol

-

Stock Preparation: Prepare a 100 mM stock of 5'-FDA in 100% DMSO or water (solubility dependent).

-

Incubation:

-

Dilute protein to 4 mg/mL in Crystallization Buffer A.

-

Add 5'-FDA to a final concentration of 2 mM (approx. 10-20x molar excess).

-

Note: If 5'-FDA is not available, it can be generated in situ by incubating Apo-fluorinase with 2 mM SAM and 10 mM KF, though direct addition of 5'-FDA yields cleaner electron density maps.

-

-

Equilibration: Incubate for 4 hours at 25°C (298 K) . Do not shorten this step; the hexameric equilibration is slow.

-

Clarification: Spin down at 13,000 x g for 10 mins to remove any precipitate before setting up drops.

Crystallization Screening & Optimization

The fluorinase-FDA complex crystallizes robustly in the orthorhombic system under acidic conditions with high salt.

The "Golden Condition" (Starting Point)

Based on structural studies by O'Hagan and Naismith, the core condition is:

| Component | Concentration | Function |

| Buffer | 0.1 M Phosphate-Citrate pH 4.5 | Promotes protonation states favorable for crystal lattice contacts. |

| Precipitant | 30% (w/v) PEG 1000 | Primary crowding agent. |

| Salt | 0.2 M Li₂SO₄ | Lithium ions stabilize the specific crystal packing. |

Optimization Matrix (24-Well Plate)

Use the Hanging Drop Vapour Diffusion method. Mix 1 µL Protein Complex + 1 µL Reservoir Solution.

| Variable | Range to Screen |

| pH | 4.2 – 5.0 (in 0.2 unit steps) |

| PEG 1000 | 25% – 35% (in 2% steps) |

| Salt (Li₂SO₄) | 0.1 M – 0.3 M |

| Temperature | 18°C vs 25°C (25°C is usually preferred) |

Cryoprotection

The mother liquor contains 30% PEG 1000, which is cryoprotective but often insufficient to prevent ice rings at 100 K.

-

Protocol: Transfer the crystal to a drop containing 35-40% PEG 1000 (prepared in the same buffer/salt mix) for 30 seconds.

-

Alternative: Supplement the mother liquor with 15-20% Glycerol .

Workflow Visualization

The following diagram illustrates the critical path from expression to diffraction, highlighting the mandatory "clean-up" steps.

Figure 1: Optimized workflow for obtaining diffraction-quality Fluorinase-5'-FDA crystals. Note the Deaminase step (Red) is critical for homogeneity.

Troubleshooting & Analysis

Common Failure Modes

-

Salt Crystals: Lithium sulfate can form inorganic crystals.

-

Validation: Use a UV microscope (Janis/Minstrel). Protein crystals fluoresce Tryptophan signals; salt does not.

-

-

Phase Separation: Oily drops instead of crystals.

-

Fix: The pH is likely too close to the pI. Shift pH away from 5.[4]5. Alternatively, increase the salt concentration (Li₂SO₄) to 0.3 M.

-

-

Twinning: The

space group is susceptible to merohedral twinning.-

Fix: Screen additives (Hampton Research Additive Screen). Low concentrations of DTT (1-5 mM) or Yttrium Chloride can sometimes improve lattice order.

-

Data Collection Parameters[2][4][5][6][7][8]

-

Space Group:

-

Unit Cell (Approx):

. -

Resolution Limit: Expect 1.9 Å – 2.4 Å at synchrotron sources.

-

Refinement: The hexamer implies non-crystallographic symmetry (NCS). Use NCS restraints during early refinement stages in Phenix or Refmac.

References

-

Dong, C., et al. (2004). Crystal structure and mechanism of a bacterial fluorinating enzyme.[1][5][6] Nature, 427, 561-565.

-

Deng, H., et al. (2006). The Fluorinase from Streptomyces cattleya Is Also a Chlorinase.[7] Angewandte Chemie International Edition, 45(5), 759-762.

-

Deng, H., et al. (2014). Identification of Fluorinases from Streptomyces sp MA37, Nocardia brasiliensis, and Actinoplanes sp N902-109 by Genome Mining.[2][8] ChemBioChem, 15(3), 364-368.[2][8]

-

RCSB PDB Entry 2C5B. Structure of Fluorinase complexed with 2'-deoxy-5'-FDA.

-

RCSB PDB Entry 5LMZ. Fluorinase from Streptomyces sp. MA37.

Sources

- 1. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification & Optimization of 5'-FDA Synthesis

Executive Summary & Mechanism

The Core Challenge:

In the enzymatic synthesis of 5'-FDA using the enzyme Fluorinase (FlA), the primary reaction converts S-adenosylmethionine (SAM) and Fluoride (

Why is SAH a problem here? Technically, SAH (S-adenosylhomocysteine) is not the stoichiometric byproduct of Fluorinase (Methionine is). However, SAH is a pervasive contaminant in SAM stocks due to spontaneous demethylation and is a potent feedback inhibitor of SAM-dependent enzymes. Furthermore, because SAH and 5'-FDA share the adenosyl core and lack the sulfonium charge of SAM, they often co-elute during purification, compromising the final drug intermediate purity.

This guide provides a two-phase solution: Enzymatic Pre-treatment (to eliminate SAH before synthesis) and Chromatographic Isolation (to separate 5'-FDA from residual contaminants).[4]

Visualizing the Workflow

The following diagram illustrates the "Safe-Stream" protocol. We separate the SAH removal step from the Fluorinase reaction to prevent potential degradation of the fluorinated product by broad-specificity nucleosidases.

Figure 1: The "Safe-Stream" workflow.[4] SAH is enzymatically degraded prior to the main reaction to avoid competition with Fluorinase and simplify downstream HPLC.

Protocol Module A: Enzymatic Pre-Cleanup (Recommended)

Objective: Degrade SAH contaminants in your SAM stock before initiating the fluorination reaction. Enzyme: MTA/SAH Nucleosidase (Pfs or MTAN).[4][5][6]

Why this order matters: MTAN is a robust enzyme that cleaves SAH into Adenine and S-ribosylhomocysteine (SRH).[4][5] While Fluorinase is unique, some nucleosidases have broad specificity and might slowly degrade 5'-FDA.[4] Treating the substrate first eliminates this risk.

Step-by-Step Methodology

-

Reconstitution: Dissolve your SAM tosylate/chloride stock in reaction buffer (typically 50 mM K-phosphate or HEPES, pH 7.5).

-

Pfs Addition: Add recombinant Pfs/MTAN (approx. 1 µg per mg of SAM) to the mixture.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Heat Inactivation (CRITICAL): Heat the mixture to 70°C for 10 minutes.

-

Reasoning: This denatures the Pfs enzyme. If active Pfs remains when you add Fluorinase and Fluoride, it may compete for the adenosine core or hydrolyze the newly formed 5'-FDA.

-

-

Centrifugation: Spin down precipitated protein (10,000 x g, 5 min). Use the supernatant as the clean SAM substrate for the Fluorinase reaction.

Protocol Module B: Chromatographic Purification (HPLC)

Objective: Isolate 5'-FDA from SAM, Methionine, and any residual Adenine.[4]

The Separation Logic:

-

SAM: Positively charged (Sulfonium center)

Very Polar.[4] -

SAH: Zwitterionic (Amino acid tail)

Polar.[4] -

5'-FDA: Neutral (Fluorine replaces sulfonium/homocysteine tail)

Significantly more lipophilic (hydrophobic).[4]

Table 1: HPLC Method Parameters for 5'-FDA Isolation

| Parameter | Specification | Notes |

| Column | C18 Reverse Phase (Analytical or Semi-Prep) | E.g., Agilent Zorbax Eclipse or Phenomenex Luna C18(2). |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains protonation; improves peak shape. |

| Mobile Phase B | 100% Acetonitrile (MeCN) | Organic modifier.[4] |

| Flow Rate | 1.0 mL/min (Analytical) | Scale up for prep columns. |

| Detection | UV @ 260 nm | Detects the Adenine moiety. |

| Gradient | 0-2 min: 2% B (Isocratic)2-15 min: 2% | SAM and Methionine elute early (void volume). 5'-FDA elutes later due to hydrophobicity.[4] |

Expected Elution Order:

-

Methionine / Salts (Dead volume, < 2 min)

-

SAM (Very polar, 3–5 min)

-

Adenine (If Pfs was used, ~8–10 min)

-

SAH (If remaining, ~10–12 min)

-

5'-FDA (Most hydrophobic, ~14–16 min)[4]

Troubleshooting & FAQs

Q1: My 5'-FDA yield is low, and I see a large peak co-eluting with SAM. What is happening?

A: This is likely an equilibrium issue. The Fluorinase reaction is reversible:

-

Fix: You cannot easily remove Methionine during the reaction without disrupting the enzymes. Instead, use a large excess of Fluoride (the driving force) and ensure your SAM is SAH-free (using Module A), as SAH acts as a competitive inhibitor for the SAM binding site on Fluorinase.

Q2: Can I just add Pfs (SAH nucleosidase) directly into the Fluorinase reaction pot? A: Proceed with caution. While Pfs is highly specific for the thioether linkage in MTA/SAH, 5'-FDA is a structural analog of 5'-deoxyadenosine (another Pfs substrate). There is a risk that Pfs will slowly hydrolyze your product (5'-FDA) into Adenine and 5-fluoro-5-deoxyribose.[4]

-

Test: If you must do a "one-pot" reaction, run a stability control: Incubate pure 5'-FDA with Pfs. If HPLC shows Adenine formation, you cannot use them together. Stick to the "Heat Inactivation" step in Module A.

Q3: How do I distinguish SAH from 5'-FDA on HPLC if they are close? A: Use an Ion-Pairing Reagent .[4] Add 5–10 mM Heptafluorobutyric Acid (HFBA) to Mobile Phase A.

-

Mechanism: HFBA forms a hydrophobic ion pair with the positively charged amine on the homocysteine tail of SAH. This significantly shifts the SAH retention time later, while 5'-FDA (which lacks the amino acid tail entirely) is less affected. This increases resolution.[4]

Q4: Is 5'-FDA stable during the workup? A: Yes, the C-F bond is extremely robust (the strongest in organic chemistry). It is stable against standard acid/base workups.[4] However, the glycosidic bond (adenine-ribose) is susceptible to acid hydrolysis at pH < 3 over long periods.[4] Keep HPLC fractions cool and neutralize if using strong acids.

References

-

O'Hagan, D., et al. (2002).[2] The fluorinase from Streptomyces cattleya catalyzes the formation of a C-F bond.[2][3] Nature.[4][6]

-

Deng, H., et al. (2004). The Fluorinase from Streptomyces cattleya Is Also a Chlorinase.[8] Journal of Biological Chemistry.

-

Parveen, S., & Cornell, K. A. (2011). Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism.[4][5][9][10] Molecular Microbiology.[4]

-

Litescu, S. C., et al. (2013).[11] Validated HPLC-Fl Method for the Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine Biomarkers. Journal of Fluorescence.[11]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinase - Wikipedia [en.wikipedia.org]

- 4. 5'-Deoxy-5'-fluoroadenosine - Wikipedia [en.wikipedia.org]

- 5. Characterization of 5’-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidases from Borrelia burgdorferi: Antibiotic Targets for Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing hydrolysis of 5'-FDA during long-term storage

Technical Support Center: 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Stability & Storage

Ticket ID: FDA-STAB-001 Subject: Preventing Hydrolysis and Degradation During Long-Term Storage Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1][2]

Executive Summary

This compound (5'-FDA) is a fluorinated nucleoside analog critical for SAM-dependent methyltransferase inhibition studies and fluorination biosynthesis research.[1][2][3] While the C-F bond at the 5'-position is chemically robust, the molecule’s "Achilles' heel" is the N-glycosidic bond linking the adenine base to the ribose sugar.[2]

This guide provides a self-validating system to prevent the primary degradation pathway: acid-catalyzed hydrolysis (depurination). [1][2]

Module 1: The Chemistry of Degradation (The "Why")

To preserve 5'-FDA, you must understand the mechanism of its destruction.[1][2] Unlike peptides that degrade via oxidation or aggregation, nucleosides like 5'-FDA degrade primarily through cleavage of the bond between the N9 nitrogen of the adenine and the C1' carbon of the sugar.[2]

The Mechanism:

-

Protonation: In the presence of moisture and trace acid (even atmospheric CO₂ dissolved in water), the N7 or N3 of the adenine ring becomes protonated.[2]

-

Bond Weakening: This protonation pulls electron density from the glycosidic bond, weakening it.[2]

-

Cleavage: The bond breaks, releasing free Adenine and a transient 5'-fluoro-ribosyl carbocation.[1][2]

-

Irreversible Loss: The carbocation reacts rapidly with water to form 5'-fluoro-5'-deoxyribose.[1][2]

Key Insight: The 5'-fluorine atom is highly electronegative.[1][2] While it chemically modifies the sugar, it does not protect the N-glycosidic bond from this hydrolytic attack.[2]

Figure 1: The acid-catalyzed hydrolysis pathway of 5'-FDA. Prevention relies on blocking the entry of H+ and H2O.[2]

Module 2: Storage Protocols (The "How")

The physical state of your sample dictates the storage strategy.[2] Follow this matrix strictly.

Table 1: Storage Condition Matrix

| State | Primary Risk | Recommended Temp | Solvent/Atmosphere | Shelf Life (Est.)[1][2] |

| Solid (Powder) | Hygroscopicity (absorbing water) | -20°C | Desiccated under Argon/N₂ | > 2 Years |

| Stock Solution | Hydrolysis / Precipitation | -80°C | 100% DMSO (Anhydrous) | 6 Months |

| Working Solution | Hydrolysis / pH Drift | 4°C | PBS or Tris (pH 7.[1][2]4) | < 24 Hours |

| HPLC Sample | Acidic Mobile Phase | 4°C (Autosampler) | Water/Acetonitrile (Neutral) | < 12 Hours |

Protocol A: Long-Term Solid Storage

-

Vial Selection: Use amber glass vials with Teflon-lined caps to prevent UV damage (minor risk) and moisture ingress.[1][2]

-

Atmosphere: Purge the headspace with Argon or Nitrogen gas before sealing.[2]

-

Desiccation: Place the vial inside a secondary container (like a 50mL conical tube) containing active silica gel or Drierite™.

-

Temperature: Store at -20°C. Do not store at -80°C unless the seal is hermetic, as -80°C freezers often have higher humidity fluctuations during door openings.

Protocol B: Stock Solution Preparation (DMSO)

Why DMSO? DMSO solvates the nucleoside and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing susceptibility to nucleophilic attack by water [1].[2]

-

Concentration: Prepare at 10–50 mM.

-

Aliquot: Divide into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

-

Freeze: Snap freeze at -80°C.

-

Warning: Do not store DMSO stocks at -20°C for long periods. DMSO freezes at ~18.5°C. A -20°C freezer cycle may cause the DMSO to partially thaw and refreeze (sublimation/condensation cycles), leading to "cold denaturation" and hydrolysis pockets.[2]

Module 3: Troubleshooting & FAQs

Q1: I see a new peak in my HPLC chromatogram at a lower retention time than 5'-FDA. What is it?

-

Cause: Hydrolysis of the N-glycosidic bond.[1][2][4] Adenine is more polar than 5'-FDA (which has the lipophilic fluorine and ribose), so it often elutes earlier on Reverse Phase (C18) columns, though this depends on specific mobile phase pH.[2]

-

Remediation: Check the pH of your storage buffer. If it is < 6.0, hydrolysis is accelerated.[2]

Q2: Can I dissolve 5'-FDA in water or PBS for storage?

-

Answer: No.

-

Reasoning: In aqueous solution, the spontaneous cleavage rate of the glycosidic bond is non-zero even at pH 7 [2].[2] Over weeks, you will lose purity.[2] Only prepare aqueous solutions immediately before use.[1][2]

Q3: My DMSO stock has formed crystals. Can I heat it?

-

Answer: Yes, but gently.

-

Protocol: Warm the tube to 37°C in a water bath for 5–10 minutes. Vortex vigorously. Ensure the solution is perfectly clear before use.

-

Caution: If the crystals do not dissolve, moisture may have entered the DMSO, lowering the solubility of the nucleoside.[2] In this case, discard the stock.

Q4: Can I use acidic mobile phases (0.1% TFA) for LC-MS?

-

Answer: Yes, but minimize exposure time .

-

Context: TFA (Trifluoroacetic acid) is standard for ion pairing.[1][2] However, leaving 5'-FDA in 0.1% TFA in the autosampler for 24 hours will induce measurable degradation (up to 5%).[1][2]

-

Alternative: Use 0.1% Formic Acid (weaker acid) or Ammonium Acetate (pH 6.[1][2]8) if your separation allows.

Module 4: Quality Control & Validation

Before starting a critical experiment, validate the purity of your 5'-FDA using this standardized HPLC protocol.

Method: Reverse Phase Purity Check

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[1][2]8) - Neutral pH protects the sample during the run.[2]

-

Gradient: 5% B to 40% B over 15 minutes.

-

Acceptance Criteria:

Figure 2: Decision tree for determining the optimal storage environment based on sample state.

References

-

Esteban, J., et al. (2014).[2] "Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures." ChemSusChem, 7(5), 1345-1353.[1][2] Link(Demonstrates DMSO's ability to stabilize furan/sugar derivatives against nucleophilic attack).[1][2]

-

Stockbridge, R. B., & Wolfenden, R. (2009).[2] "The rate of spontaneous cleavage of the glycosidic bond of adenosine."[2][4] Bioorganic Chemistry, 37(3), 84–89.[2] Link(Authoritative source on the kinetics of uncatalyzed and acid-catalyzed purine hydrolysis).

-

MedChemExpress. "this compound Product Safety & Storage." Link(Standard industry storage guidelines for 5'-FDA).[1][2]

-

FDA Guidance for Industry.[1][2] (2003).[1][2] "Stability Testing of New Drug Substances and Products Q1A(R2)." Link(Regulatory framework for defining stability limits).[1][2]

Sources

Validation & Comparative

Comparative Analysis: Inhibitory Potency of 5'-FDA vs. Adenosine Dialdehyde (Ox-Ad)

Topic: Inhibitory Potency of 5'-Fluoro-5'-deoxyadenosine (5'-FDA) vs. Adenosine Dialdehyde (Ox-Ad) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Adenosine Dialdehyde (Ox-Ad) and This compound (5'-FDA) . While both are adenosine analogs used to modulate cellular methylation, they operate through fundamentally different mechanisms and potencies.

The Bottom Line:

-

Adenosine Dialdehyde (Ox-Ad) is a potent, irreversible (suicide) inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase. It is the gold standard for experimentally inducing SAH accumulation to block methyltransferases.

-

5'-FDA is a weak competitive inhibitor of SAH Hydrolase but serves as a primary substrate for 5'-Methylthioadenosine Phosphorylase (MTAP) . Its utility lies in blocking the methionine salvage pathway or acting as a cytotoxic prodrug, rather than direct SAH hydrolase ablation.

Mechanistic Profiling

Adenosine Dialdehyde (Ox-Ad)

-

Synonyms: Periodate-oxidized adenosine, AdOx.

-

Mechanism: Mechanism-Based Inactivation (Suicide Inhibition) . Ox-Ad contains a reactive aldehyde group at the 2',3' position of the ribose ring. Upon binding to the active site of SAH Hydrolase, it forms a covalent Schiff base with a critical lysine residue (or interacts irreversibly with the enzyme-bound NAD+ cofactor), leading to permanent inactivation of the enzyme.

-

Physiological Outcome: Rapid and sustained accumulation of S-Adenosylhomocysteine (SAH). High SAH levels product-inhibit all SAM-dependent methyltransferases (DNMTs, HMTs), causing global hypomethylation.

This compound (5'-FDA)[1][2][3]

-

Mechanism: Competitive Inhibition (Weak) / Alternative Substrate . 5'-FDA lacks the 5'-hydroxyl group required for phosphorylation by Adenosine Kinase, making it resistant to the AMP kinase pathway. Against SAH Hydrolase, it acts as a weak competitive inhibitor or a "dead-end" complex former.

-

Primary Target: It is a high-affinity substrate for MTAP (

). In MTAP-positive cells, it is cleaved to 5-fluoroadenine, which is then converted to the cytotoxic nucleotide 5-F-ATP/5-F-dATP.

Pathway Visualization

The following diagram illustrates the divergent targets of these two compounds within the methionine cycle.